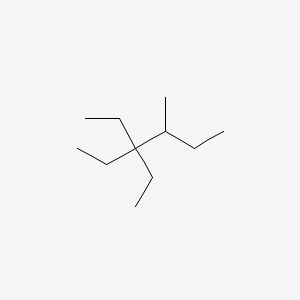

3,3-Diethyl-4-methylhexane

Description

Significance of Highly Branched Alkanes in Advanced Organic Chemistry

Highly branched alkanes are crucial in various areas of organic chemistry. thoughtco.com They serve as foundational molecules for understanding the principles of structure, bonding, and reactivity. numberanalytics.com The branching in their carbon skeleton significantly impacts their physical properties, such as boiling and melting points, when compared to their linear isomers. lumenlearning.commasterorganicchemistry.com Generally, increased branching leads to a lower boiling point due to a smaller molecular surface area, which reduces the strength of the intermolecular van der Waals forces. masterorganicchemistry.com Conversely, high branching can lead to a more symmetrical, compact structure, which can result in a higher melting point as the molecules can pack more efficiently into a crystal lattice. masterorganicchemistry.com

From a thermodynamic perspective, branched alkanes are often more stable than their straight-chain counterparts. wikipedia.org For instance, the highly branched 2,2,3,3-tetramethylbutane (B1293380) is more stable than its linear isomer, n-octane. wikipedia.org This increased stability is a key factor in industrial applications, particularly in the petroleum industry, where processes like catalytic cracking and isomerization are used to produce branched alkanes that improve the octane (B31449) number of fuels. thoughtco.com

Furthermore, the study of highly branched alkanes provides insight into steric hindrance, which is the effect of the spatial arrangement of atoms on the rate and outcome of chemical reactions. fiveable.me The bulky nature of these molecules can impede the approach of reactants, influencing reaction pathways and the stability of intermediates. fiveable.me

Rationale for In-depth Academic Inquiry into 3,3-Diethyl-4-methylhexane as a Representative System

The compound this compound serves as an excellent model for academic study due to its distinct and sterically congested structure. Its molecular framework provides a platform to investigate fundamental concepts in organic chemistry, including:

Nomenclature and Isomerism: The systematic naming of such a complex alkane reinforces the rules set by the International Union of Pure and Applied Chemistry (IUPAC). It also serves as an example of constitutional isomerism, where multiple compounds can share the same molecular formula (C11H24) but differ in their structural arrangement. nih.gov

Conformational Analysis: The multiple single bonds in this compound allow for rotation, leading to various spatial arrangements or conformations. Studying these conformations helps in understanding the energetic preferences of the molecule, which are largely governed by minimizing steric strain between the bulky ethyl and methyl groups. fiveable.me

Spectroscopic Analysis: The unique structure of this compound would produce characteristic signals in various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Analyzing these spectra provides valuable practice in structure elucidation.

Chemical Reactivity: As an alkane, this compound is generally unreactive. lumenlearning.com However, under specific conditions, it can undergo reactions such as combustion and halogenation. The steric hindrance around the tertiary hydrogen atom at the fourth carbon position would influence the regioselectivity of reactions like free-radical halogenation.

Below is a table summarizing some of the physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C11H24 |

| Molecular Weight | 156.31 g/mol |

| IUPAC Name | This compound |

| Density | 0.789 g/mL |

| InChI Key | CUHCCZRBXHOAMW-UHFFFAOYSA-N |

Table 1: Physical and Chemical Properties of this compound. stenutz.eu

Overview of Key Research Avenues and Contributions to the Field

Research involving highly branched alkanes like this compound often falls into several key areas:

Synthesis of Complex Molecules: The development of methods to synthesize sterically hindered alkanes is an ongoing area of research. tandfonline.com These synthetic strategies often need to overcome challenges related to steric hindrance to form the desired carbon-carbon bonds. For example, Friedel-Crafts alkylation can be used, though it may require specific catalysts and conditions to achieve high yields and regioselectivity.

Reaction Mechanisms: The study of reactions involving sterically hindered compounds helps to elucidate the finer details of reaction mechanisms. For example, research into hydrogen atom transfer (HAT) reactions has explored how bulky substituents on both the radical and the alkane substrate influence activation barriers and reaction rates. arxiv.org Such studies are crucial for understanding and predicting the outcomes of a wide range of chemical transformations.

Catalysis: The selective activation of C-H bonds in alkanes is a significant goal in chemistry. oup.com Research in this area explores the use of catalysts to functionalize otherwise inert alkanes. The structure of highly branched alkanes can influence how they interact with catalyst surfaces, providing insights into the design of more efficient and selective catalysts. oup.com

Computational Chemistry: Quantum chemical computations are used to model the structures, properties, and reactions of alkanes. arxiv.org These theoretical studies can predict the relative stabilities of different isomers and conformations, as well as the energy barriers for various reactions, complementing experimental findings.

The synthesis of this compound can be approached through various methods, with some offering better yields and selectivity than others. The following table provides a comparative analysis of potential synthetic routes.

| Synthesis Method | Typical Reagents | Reported Yield (%) | Catalyst | Key Considerations |

| Friedel-Crafts Alkylation | 3-chloro-3-ethylpentane, methyl chloride | 82-85 | FeCl₃ | Requires careful control of stoichiometry and temperature to minimize side products. |

| Nucleophilic Substitution | 3-bromo-3-ethylpentane, sodium methoxide | - | - | The use of a strong base can lead to competing elimination reactions. |

| Hydrogenation of Alkenes | Corresponding highly branched alkene | High | Pd/C, PtO₂ | A common and efficient method for producing alkanes from their unsaturated precursors. acs.org |

Table 2: Comparative Analysis of Synthetic Routes to this compound.

Structure

3D Structure

Properties

CAS No. |

61868-71-1 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3,3-diethyl-4-methylhexane |

InChI |

InChI=1S/C11H24/c1-6-10(5)11(7-2,8-3)9-4/h10H,6-9H2,1-5H3 |

InChI Key |

CUHCCZRBXHOAMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC)(CC)CC |

Origin of Product |

United States |

Elucidation of Stereochemical Properties and Isomeric Forms of 3,3 Diethyl 4 Methylhexane

Advanced Conformational Analysis of 3,3-Diethyl-4-methylhexane Isomers

Conformational isomers, or conformers, represent the different spatial arrangements of a molecule that arise from rotation around single bonds. maricopa.edu For a sterically hindered molecule like this compound, analyzing these conformations is crucial for understanding its stability and energy profile.

Newman projections are a powerful tool for visualizing the conformations around a specific carbon-carbon bond by viewing the molecule directly along the bond axis. libretexts.orgyoutube.com For this compound, the most insightful analysis involves the rotation around the C3-C4 bond, which is flanked by bulky substituents.

The primary conformations of interest are the staggered and eclipsed forms:

Staggered Conformations: These occur when the substituents on the front carbon are positioned 60° away from the substituents on the back carbon. Staggered conformations are energetically more favorable due to minimized torsional strain. wikipedia.org The most stable staggered conformation, termed 'anti', places the largest groups 180° apart. sparknotes.com Less stable staggered conformations, known as 'gauche', have the large groups 60° apart, introducing some steric strain. libretexts.org

Eclipsed Conformations: These arise when the substituents on the front and back carbons are aligned, resulting in a dihedral angle of 0°. These conformations are energetically unfavorable due to significant torsional strain from the repulsion between bonding electrons of the eclipsed groups. libretexts.orgchemistrysteps.com

Energy minimization is the process of finding the arrangement in space that corresponds to the lowest potential energy, which for this compound would be a staggered conformation that minimizes steric hindrance between the large alkyl groups. sparknotes.com

The relative energies of different conformers can be estimated by quantifying the destabilizing effects of torsional and steric strain. Torsional strain arises from eclipsing bonds, while steric strain results from repulsive interactions when non-bonded atoms are forced into close proximity. libretexts.orgchemistrysteps.com

The analysis of rotation around the C3-C4 bond of this compound reveals significant steric interactions. The front carbon (C3) holds two ethyl groups and a C4-linked group. The back carbon (C4) holds a methyl group, an ethyl group, and a hydrogen atom. The most stable conformer would be a staggered arrangement where the largest groups (the C3-bound ethyls and the C4-bound ethyl and methyl groups) are positioned to minimize gauche interactions. Conversely, the highest energy conformer would be an eclipsed arrangement where these large groups are aligned, maximizing both torsional and steric strain.

Interactive Data Table: Estimated Energy Costs for Molecular Interactions

| Interaction | Type of Strain | Destabilization Energy (kJ/mol) | Destabilization Energy (kcal/mol) |

| H ↔ H eclipsed | Torsional | 4.0 | 1.0 |

| H ↔ CH₃ eclipsed | Torsional | 6.0 | 1.4 |

| CH₃ ↔ CH₃ eclipsed | Torsional & Steric | 11.0 | 2.6 |

| CH₃ ↔ CH₂CH₃ eclipsed | Torsional & Steric | ~12.0 | ~3.0 |

| CH₃ ↔ CH₃ gauche | Steric | 3.8 | 0.9 |

| CH₃ ↔ CH₂CH₃ gauche | Steric | ~4.2 | ~1.0 |

Note: Values are approximate and sourced from conformational analyses of similar alkanes like butane (B89635) and propane. libretexts.orgchemistrysteps.comopenstax.org The actual strain in this compound would be influenced by its more complex substituents.

Modern computational chemistry provides robust methods for mapping the potential energy surface of a molecule as a function of its conformational changes. uwosh.edu For a complex alkane like this compound, these approaches can precisely calculate the relative energies of various conformers and the energy barriers for rotation between them.

Common computational techniques include:

Molecular Mechanics (MM): This method uses classical physics principles and a set of parameters known as a force field to calculate the potential energy of a molecule. It is computationally efficient and suitable for scanning the many possible conformations of large molecules.

Quantum Mechanics (QM) Methods: These methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule. nih.gov DFT calculations can be used to refine the geometries and energies of the most stable conformers identified by molecular mechanics. nih.gov

By systematically rotating the dihedral angles of the C-C bonds and calculating the energy at each step, a conformational landscape map can be generated. This map reveals the low-energy valleys corresponding to stable staggered conformers (like anti and gauche) and the high-energy peaks corresponding to unstable eclipsed transition states. ic.ac.uk

Methodologies for Absolute Stereochemical Assignment of this compound Enantiomers

Spectroscopic methods that rely on the differential interaction of chiral molecules with polarized light are indispensable for elucidating absolute stereochemistry. Vibrational Circular Dichroism (VCD) is a particularly powerful technique for this purpose. wikipedia.orgbruker.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgjascoinc.com This differential absorption, which is orders of magnitude smaller than the unpolarized infrared absorption, provides a unique spectral fingerprint for each enantiomer. bruker.com The process for determining the absolute configuration of a molecule like this compound using VCD involves a synergistic approach combining experimental measurements with quantum chemical calculations. wikipedia.orgscm.com

Key Steps in VCD Analysis:

Experimental Measurement: The VCD spectrum of an enantiomerically enriched sample of this compound would be recorded.

Computational Modeling: The three-dimensional structures of both the (R)- and (S)-enantiomers of this compound would be modeled using computational methods such as Density Functional Theory (DFT).

Spectral Simulation: For each of the modeled enantiomers, the theoretical VCD spectrum would be calculated.

Comparison and Assignment: The experimentally measured VCD spectrum is then compared to the simulated spectra for the (R)- and (S)-enantiomers. A match between the experimental spectrum and one of the simulated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer in the sample.

Vibrational Circular Dichroism is a valuable tool as it can be applied to molecules in solution without the need for crystallization, a common requirement for X-ray crystallography. bruker.com

| Technique | Principle | Application to this compound |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. wikipedia.orgjascoinc.com | Determination of the absolute configuration by comparing the experimental VCD spectrum with computationally predicted spectra for the (R)- and (S)-enantiomers. scm.com |

Enantioselective chromatography is a fundamental technique for the separation and analysis of enantiomers. ntnu.nochromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. ntu.edu.sg For a non-polar compound like this compound, gas chromatography (GC) with a chiral stationary phase is a particularly suitable method. gcms.cz

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes results in different retention times for the (R)- and (S)-enantiomers, allowing for their resolution. chromatographyonline.com

Common Chiral Stationary Phases for GC:

Cyclodextrin-based CSPs: Derivatized cyclodextrins are widely used as chiral selectors in GC columns. Their hydrophobic cavity and chiral hydroxyl groups at the rim provide sites for enantioselective interactions. ntu.edu.sggcms.cz

Polysaccharide-based CSPs: While more common in High-Performance Liquid Chromatography (HPLC), polysaccharide-based CSPs can also be employed in GC. chromatographyonline.com

The choice of the specific CSP and the chromatographic conditions (e.g., temperature program, carrier gas flow rate) are critical for achieving optimal separation of the enantiomers of this compound. gcms.cz The separation of branched alkanes can also be influenced by the adsorbent properties of materials like zeolites and metal-organic frameworks, which can separate isomers based on their degree of branching. nih.govnih.gov

| Chromatographic Method | Chiral Stationary Phase (Example) | Principle of Separation |

| Enantioselective Gas Chromatography (GC) | Derivatized β-cyclodextrin ntu.edu.sggcms.cz | Differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. |

Strategic Approaches to the Synthesis of 3,3 Diethyl 4 Methylhexane and Its Stereoisomers

Design Principles for Stereoselective Construction of Highly Branched Alkanes

The stereoselective synthesis of highly branched alkanes necessitates a strategic approach to control the three-dimensional arrangement of atoms. Key design principles revolve around minimizing steric hindrance and maximizing stereoelectronic effects to favor the formation of the desired stereoisomer. The construction of the vicinal tertiary and all-carbon quaternary stereocenters in 3,3-diethyl-4-methylhexane is a significant hurdle. nih.gov

Modern synthetic methods often employ transition-metal-catalyzed reactions that can operate under mild conditions and with high selectivity. For instance, iridium-catalyzed asymmetric allylic alkylation of β-ketoesters has proven effective in generating highly congested vicinal stereocenters with outstanding regio-, diastereo-, and enantiocontrol. nih.gov Another powerful tool is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, which is highly effective for forming carbon-carbon bonds with predictable stereochemistry due to its concerted, chair-like transition state. nih.govrsc.org

The choice of synthetic route is also guided by the desired stereochemical outcome. Diastereoselective approaches aim to control the relative stereochemistry between the C3 and C4 centers, while enantioselective methods focus on producing a single enantiomer of the target molecule. The principles of asymmetric catalysis, including the use of chiral catalysts and auxiliaries, are central to achieving high enantiomeric purity. nih.govwikipedia.org

Asymmetric Synthesis Methodologies for Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound requires the use of asymmetric methodologies that can introduce chirality in a controlled manner. The primary strategies involve the use of chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. wikipedia.org

Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of achiral starting materials into chiral products with high enantioselectivity. nih.gov For the synthesis of highly branched alkanes, transition metal catalysts, often in complex with chiral ligands, are employed. For example, iridium complexes with phosphoramidite (B1245037) ligands have been successfully used in the enantioselective allylic alkylation to create vicinal quaternary and tertiary stereocenters. nih.gov

The development of new catalyst systems is an active area of research. The ideal catalyst should be highly efficient, allowing for low catalyst loadings, and exhibit high turnover numbers. Furthermore, it should be robust and tolerate a wide range of functional groups. The table below summarizes some chiral catalyst systems applicable to the formation of sterically hindered stereocenters.

| Catalyst System | Reaction Type | Key Features |

| [Ir(cod)Cl]₂ / Phosphoramidite Ligand | Asymmetric Allylic Alkylation | High regio-, diastereo-, and enantioselectivity for vicinal tertiary and quaternary centers. nih.gov |

| Copper(II)-bisoxazoline | Nucleophilic Substitution | Effective for constructing benzylic quaternary stereocenters. nih.gov |

| Chiral Guanidinium Ion | Claisen Rearrangement | Catalyzes the nih.govnih.gov-sigmatropic rearrangement of cyclic O-allyl β-ketoesters with high yield and stereoselectivity. rsc.org |

| Dirhodium / Chiral Phosphoric Acid | Carbene gem-Dialkylation | Enables the construction of α-quaternary stereocenters through a three-component reaction. nih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy is particularly useful for the construction of all-carbon quaternary stereocenters. nih.gov

A notable example is the use of Oppolzer's camphorsultam as a chiral auxiliary in a Claisen rearrangement. This approach has been successfully applied to the asymmetric construction of an all-carbon quaternary stereocenter. nih.gov Similarly, pseudoephedrine amides can be used as chiral auxiliaries in diastereoselective alkylation reactions to form quaternary carbon centers. wikipedia.org The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the reaction.

The following table provides a comparison of commonly used chiral auxiliaries for the synthesis of complex stereocenters.

| Chiral Auxiliary | Reaction Type | Advantages | Disadvantages |

| Oppolzer's Camphorsultam | Claisen Rearrangement, Michael Addition | High diastereoselectivity, recoverable auxiliary. nih.govwikipedia.org | Requires stoichiometric amounts, additional steps for attachment and removal. |

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Excellent stereocontrol, well-established methodology. wikipedia.org | Can be challenging to remove under mild conditions. |

| Pseudoephedrine Amides | Alkylation Reactions | High facial selectivity, reacts with a range of electrophiles. wikipedia.org | Regulated precursor, diastereoselectivity can be solvent-dependent. wikipedia.org |

Reaction Mechanisms and Pathways for Carbon-Carbon Bond Formation in Branched Alkanes

The core of synthesizing highly branched alkanes lies in the strategic formation of carbon-carbon bonds. Several powerful reactions are employed to construct the sterically demanding frameworks found in molecules like this compound.

One of the most effective methods for creating vicinal stereocenters is asymmetric allylic alkylation . In a typical iridium-catalyzed process, a prochiral enolate attacks an allyl carbonate. The chiral ligand on the iridium center controls the facial selectivity of the attack, leading to high enantiomeric excess in the product. nih.govnih.gov

The Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state. This ordered transition state allows for the predictable transfer of stereochemistry from the starting material to the product, making it a powerful tool for creating contiguous stereocenters. nih.govrsc.orgacs.org

Asymmetric Michael addition is another key strategy, particularly when utilizing chiral auxiliaries. jst.go.jp For instance, the addition of a chiral lithium amide to a trisubstituted α,β-unsaturated ester generates an enolate intermediate. Subsequent alkylation of this enolate can proceed with high facial selectivity, controlled by the chiral auxiliary, to form an all-carbon quaternary stereocenter. jst.go.jp

Advanced Synthetic Strategies for Complex Alkane Architectures

The synthesis of complex alkane architectures often requires multi-step sequences and the development of novel synthetic methodologies. Cascade reactions, where a single event triggers a series of bond-forming transformations, offer an elegant and efficient approach to building molecular complexity.

The construction of all-carbon quaternary stereocenters remains a significant challenge, and tandem reactions have emerged as a powerful strategy. For example, a copper-catalyzed asymmetric conjugate addition followed by enolate trapping with a carbon electrophile allows for the diastereoselective synthesis of α,β-substituted ketones with adjacent stereogenic centers. rsc.org

Furthermore, the development of catalytic systems that can achieve multiple C-C bond formations on the same carbon center in a single operation represents a significant advancement. An enantioselective three-component reaction of α-diazo ketones with alkenes and 1,3,5-triazines, under cooperative dirhodium and chiral phosphoric acid catalysis, provides a direct route to poly-functionalized chiral ketones bearing an α-quaternary stereocenter. nih.gov While these examples yield functionalized molecules, subsequent reduction steps can provide the desired saturated alkane framework of molecules like this compound.

Theoretical and Computational Investigations of 3,3 Diethyl 4 Methylhexane

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure, preferred geometries, and relative energies of different conformations of a molecule.

Branched alkanes are known to be thermodynamically more stable than their linear counterparts. nih.gov DFT studies can precisely quantify this stability. For the molecular formula of 3,3-diethyl-4-methylhexane, C11H24, numerous constitutional isomers exist. DFT calculations would involve the optimization of the geometry of each isomer to find its lowest energy state. A comparative analysis of these energies would reveal the relative thermodynamic stabilities.

Table 1: Representative Energy Differences Between Branched and Linear Alkane Isomers from DFT Calculations

| Isomer Pair | Energy Difference (kcal/mol) | Method |

| Isobutane vs. n-Butane | -2.0 | G3(MP2) |

| Isopentane vs. n-Pentane | -1.8 | G3(MP2) |

| Neopentane vs. n-Pentane | -5.0 | G3(MP2) |

Note: This table presents typical energy differences for smaller alkanes to illustrate the stabilizing effect of branching. Similar trends would be expected for isomers of undecane (B72203).

Quantum chemical calculations are highly effective in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.netbohrium.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its ¹H and ¹³C NMR spectra can be predicted. nih.gov This is particularly useful for distinguishing between different isomers and assigning peaks in experimental spectra.

Furthermore, these methods can be used to perform a detailed conformational analysis. Rotation around the numerous C-C single bonds in this compound leads to various conformers with different energies. The most significant of these would be the rotation around the C3-C4 bond, which would involve the movement of the bulky ethyl and methyl groups. The relative energies of the staggered (gauche and anti) and eclipsed conformations determine the rotational energy barriers and the population of each conformer at a given temperature. libretexts.orglumenlearning.compressbooks.pub

Table 2: Typical Energy Costs for Unfavorable Conformations in Alkanes

| Interaction | Energy Cost (kcal/mol) | Conformation Type |

| H ↔ H eclipsed | 1.0 | Torsional Strain |

| CH₃ ↔ H eclipsed | 1.4 | Torsional Strain |

| CH₃ ↔ CH₃ eclipsed | 2.6 | Torsional & Steric Strain |

| CH₃ ↔ CH₃ gauche | 0.9 | Steric Strain |

Note: This data is derived from studies on smaller alkanes like ethane (B1197151) and butane (B89635) and serves as a basis for understanding the conformational energetics of more complex molecules like this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Condensed Phase Properties

Molecular dynamics (MD) simulations are a computational method to study the physical movement of atoms and molecules over time. This approach is well-suited for investigating the dynamic behavior and bulk properties of this compound in the liquid phase.

MD simulations can provide insights into the mobility of this compound molecules in the liquid state. A key property that can be calculated is the self-diffusion coefficient, which quantifies the rate at which molecules move through the liquid. nih.govresearchgate.netmdpi.com This is typically determined by calculating the mean square displacement (MSD) of the molecules over time. For branched alkanes, the diffusion coefficient is influenced by the molecular shape and the degree of entanglement with neighboring molecules. Generally, more compact, spherical molecules tend to diffuse faster than their linear counterparts of similar mass.

Table 3: Representative Self-Diffusion Coefficients for Alkane Isomers from MD Simulations

| Alkane | Temperature (K) | Density (g/cm³) | Diffusion Coefficient (10⁻⁵ cm²/s) |

| n-Hexane | 298 | 0.655 | 4.2 |

| 2-Methylpentane | 298 | 0.648 | 4.8 |

| 2,2-Dimethylbutane | 298 | 0.644 | 5.5 |

Note: This table illustrates the trend of increasing diffusion coefficient with increased branching for hexane (B92381) isomers. A similar trend would be anticipated for undecane isomers.

The arrangement of molecules in a liquid can be characterized by the radial distribution function (RDF), g(r). libretexts.orgwikibooks.orgwikipedia.org The RDF describes the probability of finding a particle at a certain distance from a reference particle. In MD simulations of liquid this compound, calculating the RDF for the center of mass of the molecules would reveal the structure of the solvation shells around a central molecule. The positions of the peaks in the g(r) plot correspond to the distances of the nearest neighbors, second nearest neighbors, and so on. This provides a detailed picture of the local ordering and packing of the molecules in the condensed phase.

While all-atom MD simulations provide a high level of detail, they can be computationally expensive for large systems or long timescales. Coarse-grained (CG) models offer a more efficient alternative by grouping several atoms into a single interaction site or "bead". researchgate.netrutgers.edulsu.eduutexas.edu For a molecule like this compound, a CG model might represent each ethyl group, the methyl group, and the remaining parts of the hexane backbone as individual beads.

The applicability of CG models to branched hydrocarbons depends on the accurate parameterization of the interactions between these beads to reproduce the thermodynamic and structural properties of the all-atom system. researchgate.net These models are particularly useful for studying phenomena that occur over larger length and time scales, such as phase behavior and the formation of complex fluid structures.

Development and Validation of Predictive Models for this compound Properties

The prediction of the physicochemical properties of chemical compounds through computational methods is a cornerstone of modern chemical research. For molecules like this compound, these predictive models, known as Quantitative Structure-Property Relationships (QSPR), offer a cost-effective and efficient alternative to extensive experimental measurements. These models build a mathematical bridge between a molecule's structure and its observable properties.

Quantitative Structure-Property Relationship (QSPR) studies are founded on the principle that the physical and chemical properties of a molecule are determined by its molecular structure. QSPR models seek to establish a mathematical correlation between a set of numerical values describing the molecule's structure (molecular descriptors) and a specific property of interest.

The development of a robust QSPR model involves several critical steps:

Descriptor Generation: A wide array of molecular descriptors are calculated for a set of molecules, including this compound. These descriptors are numerical values that encode different aspects of the molecular structure. They can be broadly categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

Variable Selection: From the large pool of generated descriptors, a smaller, relevant subset is chosen. This step is crucial to avoid overfitting and to create a model that is both accurate and interpretable.

Model Construction: A mathematical relationship is formulated to link the selected descriptors to the property being studied. Multiple Linear Regression (MLR) is a common technique used for this purpose.

Model Validation: The predictive power and stability of the model are rigorously tested using statistical methods such as cross-validation (e.g., Leave-One-Out) and by using an external set of compounds not included in the model's training.

The following interactive table illustrates how different molecular descriptors for various C11H24 isomers, including this compound, would be used in a QSPR study to correlate structure with a property like boiling point.

Table 1: Illustrative Molecular Descriptors and Boiling Points for C11H24 Isomers Note: Boiling points are experimental values where available. Descriptor values are representative calculations for QSPR analysis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Wiener Index | Randić Connectivity Index (χ) | Boiling Point (°C) |

| n-Undecane | C11H24 | 156.31 | 220 | 5.408 | 196 |

| 2-Methyl-decane | C11H24 | 156.31 | 192 | 5.270 | 193 |

| 3-Ethyl-nonane | C11H24 | 156.31 | 178 | 5.270 | 195 |

| This compound | C11H24 | 156.31 | 135 | 5.080 | 188 |

| 2,2,4,4-Tetra-methylheptane | C11H24 | 156.31 | 121 | 4.561 | 175 |

For branched alkanes, topological indices are particularly effective because they can precisely quantify the nuances of different isomeric structures. Several TIs have proven useful in modeling the properties of alkanes:

Wiener Index (W): The first topological index, defined as the sum of distances between all pairs of vertices in the molecular graph. It is a measure of molecular compactness.

Randić Connectivity Index (χ): This widely used index is calculated from the degrees of adjacent vertices and reflects the extent of branching in a molecule. It has shown strong correlation with properties like boiling points of alkanes. acs.org

Zagreb Indices (M1, M2): These are among the oldest topological indices and are calculated based on the degrees of vertices. They are used to measure the branching of the carbon-atom skeleton. malayajournal.orgacs.org

Atom-Bond Connectivity (ABC) Index: This index has been related to the energetic stability of hydrocarbons. acs.org

Geometric-Arithmetic (GA) Index: Another degree-based descriptor that has shown good predictive power for the thermodynamic properties of alkanes. acs.org

The predictive capability of these indices arises from their ability to numerically differentiate between isomers like this compound and its less-branched counterparts. A higher degree of branching typically leads to a more compact, spherical shape, which is reflected in lower values for indices like the Wiener index and influences intermolecular interactions.

Table 2: Calculated Topological Indices for Selected C11H24 Isomers Note: These values are calculated based on the molecular graph of each isomer to demonstrate the quantitative differences captured by topological indices.

| Compound Name | Wiener Index (W) | Randić Index (χ) | First Zagreb Index (M1) | Second Zagreb Index (M2) |

| n-Undecane | 220 | 5.408 | 38 | 38 |

| 2-Methyl-decane | 192 | 5.270 | 40 | 41 |

| This compound | 135 | 5.080 | 46 | 52 |

| 2,2,4,4-Tetra-methylheptane | 121 | 4.561 | 52 | 64 |

Beyond empirical QSPR models, the thermodynamic properties of fluids like this compound can be predicted using physically-based models such as equations of state (EoS). A prominent and successful approach for complex molecules, including branched alkanes, is the Statistical Associating Fluid Theory (SAFT). wikipedia.org The SAFT EoS and its various modifications (e.g., PC-SAFT) are derived from Wertheim's first-order thermodynamic perturbation theory (TPT1). wikipedia.orgiitk.ac.in

This theory models molecules not as simple points, but as chains of distinct spherical segments. The total Helmholtz free energy of the system is calculated by summing contributions from different types of intermolecular interactions, which are treated as perturbations from a reference state (typically a hard-sphere fluid). iitk.ac.in For a non-associating molecule like this compound, the key contributions to the Helmholtz energy in the SAFT framework would be:

Hard-Sphere Contribution: Accounts for repulsive forces between molecular segments.

Dispersion Contribution: Accounts for attractive van der Waals forces between segments.

Chain Contribution: Accounts for the covalent bonds that link the segments together to form the molecule.

To apply a SAFT-type model to a specific compound like this compound, three pure-component parameters must be determined, usually by fitting the model to experimental vapor pressure and liquid density data. These parameters represent fundamental molecular characteristics. The development of such models allows for the accurate prediction of a wide range of thermodynamic properties (e.g., density, vapor pressure, heat capacity) over various temperatures and pressures.

Table 3: Conceptual SAFT EoS Parameters for this compound Note: This table explains the physical meaning of the parameters required for an equation of state model like SAFT. Actual values would be determined by fitting to experimental data.

| Parameter | Symbol | Physical Representation for this compound |

| Segment Number | m | The effective number of spherical segments that make up the molecule. This is related to the molecule's size and complexity. |

| Segment Diameter | σ | The effective diameter of each segment, representing the volume occupied by a segment and governing repulsive interactions. |

| Dispersion Energy | ε/k | The depth of the potential well between two non-bonded segments, quantifying the strength of the attractive forces (dispersion) between them. |

Advanced Analytical and Spectroscopic Characterization of 3,3 Diethyl 4 Methylhexane Stereoisomers

High-Resolution Gas Chromatography (HRGC) with Chiral Stationary Phases

High-resolution gas chromatography (HRGC) utilizing chiral stationary phases (CSPs) is a powerful technique for the separation of volatile enantiomers. The separation is based on the differential interaction between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. For non-polar compounds like 3,3-Diethyl-4-methylhexane, derivatized cyclodextrins are among the most effective CSPs.

The successful enantiomeric resolution of this compound by HRGC is highly dependent on the selection of the appropriate chiral stationary phase and the optimization of chromatographic parameters. Given its structure as a branched alkane, cyclodextrin-based CSPs are particularly suitable. These macrocyclic oligosaccharides possess a chiral cavity, and their derivatives can offer a range of selectivities for hydrocarbon enantiomers.

Several factors must be meticulously optimized to achieve baseline separation of the (R)- and (S)-3,3-Diethyl-4-methylhexane enantiomers. These include the choice of the specific cyclodextrin (B1172386) derivative, column temperature, carrier gas flow rate, and column length. For instance, permethylated or acetylated β- and γ-cyclodextrins have demonstrated efficacy in separating various chiral hydrocarbons.

The optimization process typically involves:

Screening of Chiral Stationary Phases: A variety of commercially available chiral columns with different cyclodextrin derivatives would be tested to identify the one providing the best selectivity for the enantiomers of this compound.

Temperature Programming: A slow oven temperature ramp (e.g., 1-5 °C/min) is often employed to enhance resolution. The initial and final temperatures are chosen to ensure adequate retention and timely elution.

Carrier Gas and Flow Rate: The choice of carrier gas (e.g., hydrogen or helium) and its linear velocity can significantly impact separation efficiency. Higher flow rates can sometimes improve resolution for certain chiral separations.

An illustrative set of optimized conditions for the enantioseparation of a similar chiral alkane is presented in the interactive data table below.

Table 1: Illustrative HRGC Conditions for Enantiomeric Resolution of a Chiral Alkane

| Parameter | Condition |

|---|---|

| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |

| Stationary Phase | Gamma-cyclodextrin trifluoroacetyl |

| Carrier Gas | Hydrogen |

| Linear Velocity | 50 cm/sec |

| Oven Program | 40°C (hold 2 min) to 120°C at 2°C/min |

| Injector Temperature | 250°C |

| Detector Temperature | 250°C (FID) |

| Split Ratio | 100:1 |

While HRGC with a flame ionization detector (FID) can effectively separate and quantify the enantiomers, coupling it with a mass spectrometer (MS) provides definitive structural confirmation. The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes.

Electron ionization (EI) leads to the formation of a molecular ion (M+), which for C11H24 would be at m/z 156. However, for branched alkanes, the molecular ion peak is often of low abundance or absent. The fragmentation is dominated by cleavage at the branching points to form more stable secondary and tertiary carbocations. For this compound, the most significant fragmentation would be expected to occur around the highly substituted C3 and C4 positions.

The expected major fragments in the mass spectrum of this compound are outlined in the interactive data table below. The identification of these characteristic fragments for each of the separated enantiomeric peaks from the HRGC confirms their identity as this compound.

Table 2: Predicted Mass Spectrometric Fragments of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 127 | [C9H19]+ | Loss of an ethyl radical (•C2H5) |

| 99 | [C7H15]+ | Loss of a butyl radical (•C4H9) |

| 85 | [C6H13]+ | Cleavage at C3-C4 with loss of a C5H11 radical |

| 71 | [C5H11]+ | Cleavage at C4-C5 with loss of a C6H13 radical |

| 57 | [C4H9]+ | Further fragmentation of larger ions |

| 43 | [C3H7]+ | Further fragmentation of larger ions |

| 29 | [C2H5]+ | Ethyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. However, in an achiral solvent, the NMR spectra of enantiomers are identical. To distinguish between the (R)- and (S)-enantiomers of this compound, specialized NMR techniques are necessary.

The use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs) can induce diastereomeric interactions with the enantiomers of this compound, leading to the resolution of signals in the NMR spectrum. Chiral lanthanide shift reagents, for example, can coordinate weakly with the C-H bonds of the alkane, creating a chiral magnetic environment that causes differential shifts (diastereomeric splitting) for the corresponding protons and carbons of the two enantiomers.

Alternatively, dissolving the chiral alkane in a chiral liquid crystal solvent induces a partial orientation of the solute molecules. This anisotropy results in the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), which are sensitive to the molecule's three-dimensional structure and orientation, allowing for the differentiation of enantiomers.

For a molecule with a complex and overlapping proton NMR spectrum like this compound, advanced multi-dimensional NMR techniques are indispensable for complete signal assignment.

2D NMR Techniques: Correlation Spectroscopy (COSY) is used to identify proton-proton spin couplings, helping to trace the carbon skeleton. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These techniques collectively allow for the unambiguous assignment of all proton and carbon signals.

NOESY and ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for stereochemical analysis. These experiments detect through-space interactions between protons that are close in proximity, regardless of their bonding connectivity. By analyzing the cross-peaks in NOESY or ROESY spectra, it is possible to deduce the relative stereochemistry and conformational preferences of the molecule. For this compound, NOE contacts between the methyl group at C4 and specific protons on the ethyl groups at C3 would be different for the (R) and (S) enantiomers when interacting with a chiral auxiliary, providing a basis for their distinction.

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Chiroptical spectroscopic techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are absolute, meaning the absolute configuration of a molecule can be determined by comparing the experimental spectrum with that predicted by quantum chemical calculations.

For a saturated alkane like this compound, which lacks a chromophore for traditional Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD) is an exceptionally powerful technique. VCD measures the differential absorption of left and right circularly polarized infrared radiation by the vibrational transitions of the molecule. Since all molecules have IR-active vibrations, VCD is universally applicable to chiral molecules.

The stereochemical analysis of 4-ethyl-4-methyloctane, a structurally analogous cryptochiral hydrocarbon with a quaternary chiral center, has been successfully performed using VCD. The experimental VCD spectra of both enantiomers were measured and showed characteristic, mirror-image Cotton effects in the fingerprint region (around 1150–900 cm⁻¹). The absolute configuration was unequivocally assigned by comparing the experimental spectrum with the VCD spectrum calculated using density functional theory (DFT). A similar approach would be applied to this compound. The comparison of the experimental VCD spectrum with the calculated spectra for the (R)- and (S)-enantiomers would allow for a definitive assignment of its absolute configuration.

While ECD is generally not applicable to saturated alkanes due to the lack of suitable electronic transitions in the accessible UV-Vis range, recent advancements in vacuum ultraviolet (VUV) ECD spectroscopy are extending the utility of this technique to a wider range of molecules, including alkanes.

The following table lists the compound names mentioned in this article.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

Applications and Broader Implications in Organic Synthesis and Stereochemistry

3,3-Diethyl-4-methylhexane as a Benchmark for Stereocontrol in Hydrocarbon Synthesis

While not always explicitly named as a formal benchmark in all literature, the structural motif of this compound, with its vicinal quaternary and tertiary centers, represents a classic challenge in stereocontrolled synthesis. The synthesis of such compounds is a rigorous test for any new methodology aiming to achieve high levels of stereoselectivity. The successful and predictable synthesis of its stereoisomers would demonstrate a high degree of control over the formation of sterically demanding carbon-carbon bonds.

The primary challenges in synthesizing molecules like this compound include:

Controlling Diastereoselectivity: The creation of the adjacent stereocenters at C3 and C4 requires precise control to favor the desired diastereomer (e.g., syn or anti).

Enantioselective Synthesis: Achieving a high enantiomeric excess for a specific enantiomer of a chiral molecule like this compound is a significant hurdle.

Steric Hindrance: The bulky ethyl and methyl groups create a sterically congested environment, making bond formation difficult and often requiring highly reactive reagents or catalysts.

Methodological Advancements for Incorporating Quaternary and Branched Carbon Centers

The pursuit of synthesizing complex structures such as this compound has driven significant innovation in synthetic organic chemistry. The construction of all-carbon quaternary centers is a particularly challenging aspect of modern synthesis. nih.gov Several powerful methodologies have been developed to address this challenge.

Hydroalkylation of Olefins: This method represents a direct approach to forming new C(sp³)–C(sp³) bonds and can be used to generate quaternary carbon centers. nih.gov Advances in catalysis, including the use of transition metals like palladium, have enabled the hydroalkylation of unactivated olefins with high regioselectivity. nih.gov

Hydroformylation: While traditionally challenging for the formation of quaternary centers, recent advancements using directing groups have enabled the hydroformylation of 1,1-disubstituted olefins to yield products with a quaternary carbon. This method offers a pathway to introduce a formyl group that can be further elaborated.

Asymmetric Catalysis: The development of chiral catalysts has been instrumental in the enantioselective synthesis of molecules with quaternary stereocenters. nih.gov These catalysts can create a chiral environment that directs the formation of one enantiomer over the other with high selectivity.

Below is an interactive data table summarizing some of the advanced methodologies used for the synthesis of quaternary and branched carbon centers.

| Method | Description | Key Advantages |

| Hydroalkylation | Direct addition of a C-H bond across a double bond. | Atom-economical, can utilize readily available starting materials. nih.gov |

| Hydroformylation | Addition of a formyl group and a hydrogen atom across a double bond. | Introduces a versatile functional group for further transformations. |

| Asymmetric Alkylation | Use of chiral auxiliaries or catalysts to control the stereoselective addition of an alkyl group. | High levels of enantioselectivity can be achieved. |

| Cyclopropanation | Formation of a cyclopropane ring which can be subsequently opened to generate a quaternary center. | Provides a unique disconnection approach. |

Contribution to the Understanding of Chirality in Non-Functionalized Organic Molecules

Molecules like this compound are ideal models for studying the fundamental principles of chirality in the absence of directing functional groups. In many organic molecules, chirality is influenced by the presence of heteroatoms or functional groups that can coordinate to catalysts or reagents, thereby directing the stereochemical outcome of a reaction. masterorganicchemistry.com

In contrast, the chirality of a non-functionalized alkane arises solely from the spatial arrangement of its carbon and hydrogen atoms. lumenlearning.com The study of such molecules provides valuable insights into:

Conformational Analysis: Understanding how the different alkyl groups in this compound arrange themselves in space to minimize steric strain is crucial for predicting its properties and reactivity.

Stereoisomer Separation and Characterization: Developing methods to separate and characterize the enantiomers and diastereomers of highly branched alkanes is a significant analytical challenge. libretexts.org

Theoretical Modeling: The simplicity of these molecules makes them excellent candidates for computational studies to predict their chiroptical properties (e.g., optical rotation) and to model the transition states of reactions involved in their synthesis.

Future Directions in the Design and Synthesis of Architecturally Complex Hydrocarbons

The field of complex hydrocarbon synthesis is continuously evolving, with a focus on developing more efficient, selective, and sustainable methods. Future research in this area is likely to focus on several key aspects:

Catalyst Development: The design of new and more effective catalysts for the stereoselective synthesis of highly branched alkanes will remain a primary focus. This includes the development of catalysts that can operate under milder conditions and with higher turnover numbers.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining the synthesis of complex molecules. Future advancements in this area could provide more direct routes to structures like this compound, avoiding the need for pre-functionalized starting materials.

Computational Chemistry: The use of computational tools to predict reaction outcomes and to design new synthetic strategies is becoming increasingly important. rsc.org These tools can help to accelerate the discovery of new reactions and to optimize existing ones.

Sustainable Synthesis: There is a growing emphasis on developing synthetic methods that are more environmentally friendly. This includes the use of renewable starting materials, the reduction of waste, and the use of less hazardous reagents and solvents. acs.org

The continued exploration of challenging target molecules like this compound will undoubtedly lead to further advancements in the art and science of organic synthesis, enabling the construction of ever more complex and valuable molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.